Methyl 4-((octahydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoate
Description
Methyl 4-((octahydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoate is a benzoate ester derivative featuring a carbamoyl linker at the para-position of the benzene ring, connected to an octahydrobenzo[b][1,4]dioxin moiety.
Properties
IUPAC Name |
methyl 4-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-ylcarbamoyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-21-17(20)12-4-2-11(3-5-12)16(19)18-13-6-7-14-15(10-13)23-9-8-22-14/h2-5,13-15H,6-10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBDQHQTPHKLOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2CCC3C(C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((octahydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoate typically involves the reaction of octahydrobenzo[b][1,4]dioxin-6-ylamine with methyl 4-bromobenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a suitable solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the initial formation of the octahydrobenzo[b][1,4]dioxin-6-ylamine intermediate, followed by its reaction with methyl 4-bromobenzoate. The process is optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-((octahydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoates or amides.
Scientific Research Applications
Methyl 4-((octahydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-((octahydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key differences between the target compound and its analogues:
*Note: The target compound’s formula is inferred as approximately C₁₇H₂₁NO₅ based on structural similarity to .
Stability and Reactivity
- Target Compound : The octahydrodioxin scaffold may confer stability under neutral conditions but could undergo acid/base-catalyzed ring opening.
- Benzoxathiin () : Sulfur in the ring increases susceptibility to oxidation, limiting stability in oxidative environments .
Biological Activity
Methyl 4-((octahydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing on diverse research findings.
Structural Overview
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C17H26N2O5
- Molecular Weight : 342.38 g/mol
Antimicrobial Properties
Research has indicated that derivatives of benzoate compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar structures can inhibit the growth of various bacteria and fungi, which suggests potential applications in treating infections .
Anti-inflammatory Effects
The compound's structural similarity to known anti-inflammatory agents suggests it may possess similar properties. In vitro studies have demonstrated that related compounds can reduce the production of pro-inflammatory cytokines, indicating a possible mechanism for mitigating inflammatory responses .
Antitumor Activity
Preliminary investigations into the antitumor effects of related compounds have shown promising results. For example, certain derivatives have been found to induce apoptosis in cancer cells through the activation of specific pathways such as the caspase cascade and mitochondrial dysfunction .
The biological activity of this compound may involve several mechanisms:
- Receptor Interaction : The compound may interact with nuclear receptors involved in inflammation and cell proliferation.
- Signal Transduction Modulation : It could modulate pathways such as NF-kB and MAPK, which are critical in inflammatory responses and cancer progression.
- Oxidative Stress Regulation : The compound might influence oxidative stress levels, thereby affecting cell survival and apoptosis.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
